7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound that features a pyrrole ring, an indolizine ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, viral replication, and cellular metabolism .
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution within the body.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps. One common approach is the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-1-yl)ethanamine: A simpler compound with a pyrrole ring and an ethanamine group.
N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine: Another related compound with an ethyl group attached to the pyrrole ring.
Uniqueness
7-methoxy-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is unique due to its combination of a pyrrole ring, an indolizine ring, and a carboxamide group
Properties
IUPAC Name |
7-methoxy-5-oxo-N-(2-pyrrol-1-ylethyl)-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-13-11-14(20)19-9-4-5-12(19)15(13)16(21)17-6-10-18-7-2-3-8-18/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPBCZXMODXCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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